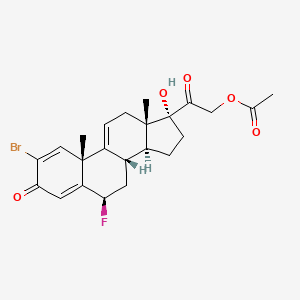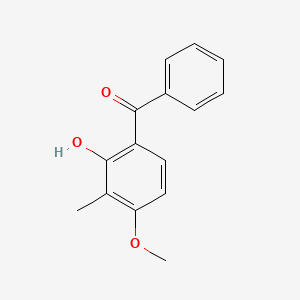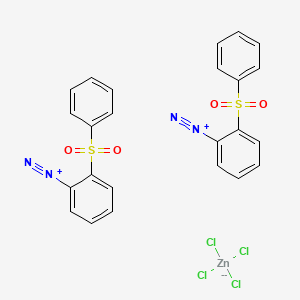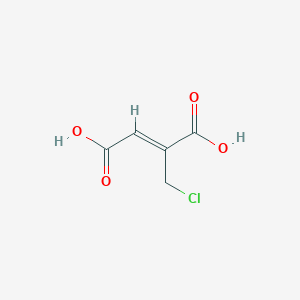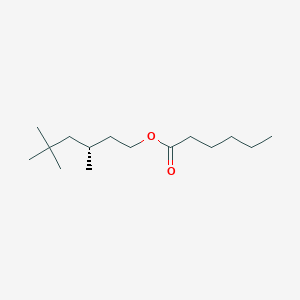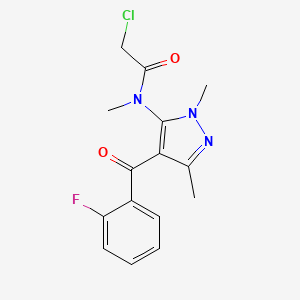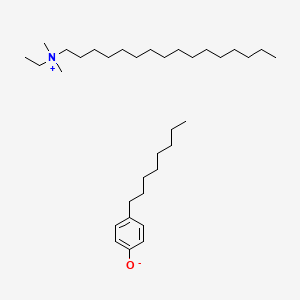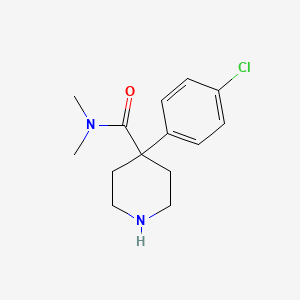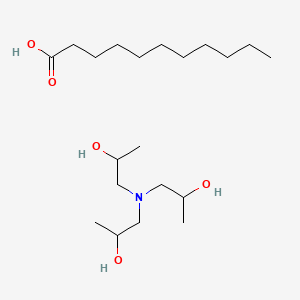
1,1-Bis(2-chloroethyl)pyrrolidinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(2-chloroethyl)pyrrolidinium chloride is a chemical compound with the molecular formula C8H16Cl3N. It is a pyrrolidinium salt, which means it contains a pyrrolidine ring with two 2-chloroethyl groups attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Bis(2-chloroethyl)pyrrolidinium chloride can be synthesized through the reaction of pyrrolidine with 2-chloroethyl chloride in the presence of a suitable base. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution of the chlorine atoms by the pyrrolidine nitrogen .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and quality. Common methods include recrystallization and distillation to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(2-chloroethyl)pyrrolidinium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize the compound.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can produce 1,1-bis(2-hydroxyethyl)pyrrolidinium chloride .
Scientific Research Applications
1,1-Bis(2-chloroethyl)pyrrolidinium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyrrolidinium-based compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,1-Bis(2-chloroethyl)pyrrolidinium chloride involves its interaction with molecular targets and pathways within cells. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their structure and function. This can result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1,1-Bis(2-chloroethyl)pyrrolidine: Similar structure but lacks the pyrrolidinium chloride moiety.
1,1-Bis(2-chloroethyl)piperidinium chloride: Contains a piperidine ring instead of a pyrrolidine ring.
1,1-Bis(2-chloroethyl)morpholinium chloride: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
1,1-Bis(2-chloroethyl)pyrrolidinium chloride is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
102584-62-3 |
|---|---|
Molecular Formula |
C8H16Cl3N |
Molecular Weight |
232.6 g/mol |
IUPAC Name |
1,1-bis(2-chloroethyl)pyrrolidin-1-ium;chloride |
InChI |
InChI=1S/C8H16Cl2N.ClH/c9-3-7-11(8-4-10)5-1-2-6-11;/h1-8H2;1H/q+1;/p-1 |
InChI Key |
GATYSSLIAAOHEO-UHFFFAOYSA-M |
Canonical SMILES |
C1CC[N+](C1)(CCCl)CCCl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



